BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Quantifying B-galactosidase
Activity in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Resorufin-beta-D-
Compound Name: _
galactopyranoside

Cat. No.: B1262401

Audience: Researchers, scientists, and drug development professionals.
Introduction

The lacZ gene, encoding the enzyme [3-galactosidase, is a widely used reporter gene in
molecular biology for studying gene expression and regulation. The [3-galactosidase enzyme is
extremely stable, resistant to proteolytic degradation in cellular lysates, and its activity can be
readily and quantitatively assayed.[1][2][3] This application note provides detailed protocols for
quantifying 3-galactosidase activity in cell lysates using colorimetric assays, focusing on two
common substrates: o-nitrophenyl-3-D-galactopyranoside (ONPG) and chlorophenol red-$-D-
galactopyranoside (CPRG).

Principle of the Assay

-galactosidase catalyzes the hydrolysis of 3-galactoside substrates. In these assays, the
enzyme present in the cell lysate cleaves a chromogenic substrate. This cleavage releases a
colored product (chromophore), leading to a color change in the solution. The intensity of the
color, which is proportional to the amount of product formed, can be quantified using a
spectrophotometer or a microplate reader. The enzymatic activity is then normalized to the total
protein concentration of the lysate to determine the specific activity.

o ONPG Assay: B-galactosidase cleaves the colorless substrate ONPG to produce galactose
and o-nitrophenol, which is a yellow compound with an absorbance maximum at 420 nm.[3]
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o CPRG Assay: [3-galactosidase hydrolyzes the yellow-orange CPRG substrate into galactose
and the chromophore chlorophenol red, which yields a dark red solution measured at 570—
595 nm.[1][2] The CPRG assay is noted to be up to 10 times more sensitive than the ONPG
assay, making it ideal for cells with low transfection efficiency or low reporter expression.[1]

[2][6]

Signaling and Reaction Pathways
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Caption: Enzymatic hydrolysis of ONPG and CPRG substrates.

Experimental Workflow

A general workflow for the quantification of 3-galactosidase activity is outlined below.
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Caption: General experimental workflow for 3-galactosidase assay.

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://www.benchchem.com/product/b1262401?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Detailed Experimental Protocols
Protocol 1: Cell Lysate Preparation

This protocol is suitable for adherent cells grown in 60-mm plates. Adjust volumes accordingly
for different plate sizes.

Materials:
e Phosphate-Buffered Saline (PBS), ice-cold

o Reporter Lysis Buffer (e.g., 100 mM potassium phosphate pH 7.8, 0.2% Triton X-100, 1 mM
DTT) or a commercial lysis buffer.[7]

o Cell scraper

e Microcentrifuge tubes, 1.5 mL

» Refrigerated microcentrifuge

Procedure:

o Aspirate the culture medium from the cell plates.

o Wash the cells twice with 5 mL of ice-cold PBS.[5]

o Add 1 mL of ice-cold PBS to the plate and gently scrape the cells using a cell scraper.[5]
o Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.[5]

o Pellet the cells by centrifuging at 12,000 x g for 1 minute at 4°C.[5]

o Carefully aspirate and discard the supernatant.

» Resuspend the cell pellet in 200 pL of lysis buffer. Pipette up and down several times to
ensure complete lysis.[5]

e Incubate the suspension at room temperature for 5-10 minutes.[8] Alternatively, perform
three freeze-thaw cycles by alternating between dry ice and a 37°C water bath.[3]
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o Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet cell debris.[8]

o Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. This lysate can be
used immediately or stored at -70°C.[7]

Protocol 2: ONPG Assay (96-well Plate Format)

Materials:

Cell lysate (from Protocol 1)

o Assay Buffer (2X): 200 mM sodium phosphate pH 7.3, 2 mM MgClz, 100 mM [3-
mercaptoethanol

e ONPG Substrate Solution: 4 mg/mL ONPG in water
e Stop Solution: 1 M Sodium Carbonate (Na2COs3)[4]

e 96-well clear flat-bottom plate

Microplate reader capable of measuring absorbance at 420 nm|[3][7]

Procedure:

Thaw all reagents and keep them on ice.

e Add 50 pL of cell lysate to each well of the 96-well plate. Include a blank control using lysis
buffer instead of cell lysate. It is also recommended to include a negative control using lysate
from untransfected cells.[7]

e Add 50 pL of 2X Assay Buffer to each well.[7]
» To start the reaction, add 50 pL of ONPG Substrate Solution to each well.
e Mix gently by tapping the plate.

 Incubate the plate at 37°C for 30 minutes or until a visible yellow color develops.[3][7] Note
the exact incubation time.
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Stop the reaction by adding 100 pyL of 1 M Sodium Carbonate to each well.[4]

Read the absorbance at 420 nm using a microplate reader.

Protocol 3: CPRG Assay (High Sensitivity, 96-well Plate
Format)

Materials:

Cell lysate (from Protocol 1)
CPRG Assay Reaction Buffer[6]

CPRG Substrate (prepare as per manufacturer's instructions, often dissolved in the reaction
buffer)[2]

Stop Solution (optional, as per kit instructions)
96-well clear flat-bottom plate

Microplate reader capable of measuring absorbance between 570-595 nm[1][6]

Procedure:

Add 10-50 pL of cell lysate to each well of a 96-well plate. Include appropriate blank and
negative controls.

Add 100 pL of the prepared CPRG substrate solution to each well.[9]

Incubate the plate at 37°C. Monitor for the development of a red color. Incubation can range
from a few minutes to several hours depending on enzyme activity.[9]

If the color develops too rapidly, the lysate should be diluted with lysis buffer and the assay
repeated.[2][6]

(Optional) Add 50 pL of Stop Solution if required by the protocol.[9]

Measure the absorbance at 570 nm using a microplate reader.[9]
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Data Analysis and Presentation

To ensure accurate comparison between samples, the raw absorbance values must be
normalized to the total protein concentration in each lysate.

1. Protein Concentration Determination: Before performing the (-galactosidase assay,
determine the total protein concentration of each cell lysate using a standard method like the
Bradford or BCA protein assay.

2. Calculation of Specific Activity: The specific activity of 3-galactosidase is typically expressed
in Miller Units or more formally as nmoles of product formed per minute per milligram of total
protein.

A common formula to calculate activity from an ONPG assay is:
Activity (Units/mg) = (Absazo x Vi) / (t X € X Vs X P)

Where:

Absa20: Absorbance at 420 nm (after subtracting the blank)

Ve: Total reaction volume (in mL)

t: Incubation time (in minutes)

€: Molar extinction coefficient of o-nitrophenol (0.0045 mL nmol~* cm~1). Path length is
assumed to be 1 cm.

Vs: Volume of cell lysate used (in mL)

P: Protein concentration of the lysate (in mg/mL)

Data Summary Table

All quantitative data should be summarized in a structured table for clarity and ease of
comparison.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

B-gal
Absorbance Protein . Specific
Incubation o
Sample ID Treatment at 420 nm Conc. . ) Activity
Time (min) .
(Corrected) (mg/mL) (nmol/min/
mg)
Untreated
1 0.052 1.25 30 1.94
Control
Drug A (10
2 0.488 1.19 30 18.22
HM)
Drug B (10
3 0.215 1.31 30 7.29
HM)
Untransfecte
4 4 0.005 1.28 30 0.17
Troubleshooting
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Issue

Possible Cause(s)

Suggested Solution(s)

No or very low activity

Low transfection efficiency;
Inactive enzyme; Incorrect
buffer pH.

Verify transfection efficiency
(e.g., with a fluorescent
protein); Ensure proper lysate
storage and handling; Check

pH of all buffers.

Color develops too quickly

High B-galactosidase
expression; Too much lysate

used.

Dilute the cell lysate with lysis
buffer and repeat the assay.[2]

Reduce the incubation time.

High background in controls

Endogenous (3-galactosidase

activity; Contamination.

Use lysate from untransfected
cells as a negative control to
subtract background; Use

sterile techniques.

High variability between

replicates

Pipetting errors; Incomplete
cell lysis; Non-uniform

temperature.

Use calibrated pipettes and
proper technique; Ensure
complete mixing and lysis;
Ensure uniform incubation

temperature for all samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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